1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, which is attached to a butenol side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride typically involves the following steps:
Aza-Michael Addition: This method is used to construct C–N bonds by adding an amine to an α,β-unsaturated carbonyl compound.
Hydrochloride Formation: The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Azetidin-2-yl)but-3-en-1-ol hydrochloride can be compared with other similar compounds such as:
Azetidin-3-ol hydrochloride: This compound has a similar azetidine ring but differs in the position of the hydroxyl group.
1-(Azetidin-3-yl)ethan-1-ol hydrochloride: This compound has an ethyl side chain instead of a butenol side chain.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound contains a tert-butoxycarbonyl protecting group and an acetic acid side chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
1-(azetidin-2-yl)but-3-en-1-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-3-7(9)6-4-5-8-6;/h2,6-9H,1,3-5H2;1H |
InChI Key |
IVNVAWNNYYBJEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.